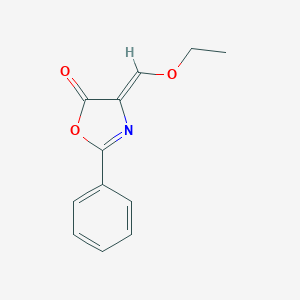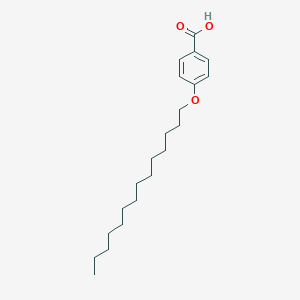
4-(十四烷氧基)苯甲酸
描述
The compound 4-(Tetradecyloxy)benzoic acid is a chemical entity that has been explored in various research contexts due to its potential applications in fields such as pharmaceuticals, materials science, and organic chemistry. While the provided papers do not directly discuss 4-(Tetradecyloxy)benzoic acid, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for understanding the broader context of alkyloxyarylcarboxylic acids and their derivatives.
Synthesis Analysis
The synthesis of related compounds provides a foundation for understanding the potential synthetic routes for 4-(Tetradecyloxy)benzoic acid. For instance, the synthesis of (-)-tetracycline from benzoic acid involves a multi-step process including transformations, cycloadditions, and oxidation reactions . Similarly, the synthesis of dendrons derived from 3,4,5-tris(tetradecyloxy)benzoic acid involves esterification and the introduction of various functional groups . These methods highlight the complexity and versatility of synthetic approaches that could be applied to the synthesis of 4-(Tetradecyloxy)benzoic acid.
Molecular Structure Analysis
The molecular structure of compounds related to 4-(Tetradecyloxy)benzoic acid is characterized by the presence of alkoxy groups attached to an aromatic ring, which is a common feature in the synthesis of liquid crystal intermediates . The presence of these groups can significantly influence the physical properties and reactivity of the molecule. For example, the dendrons derived from 3,4,5-tris(tetradecyloxy)benzoic acid exhibit liquid-crystalline properties due to the degree of branching and the formation of hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of alkyloxyarylcarboxylic acids is influenced by the functional groups present in the molecule. The synthesis of (-)-tetracycline demonstrates the use of Diels-Alder cycloaddition and subsequent reactions to build complex structures . The coordination polymers based on tetrazacyclotetradecane-tetra-methylene-benzoic acid show how benzoic acid derivatives can form supramolecular architectures through metal-ligand interactions . These examples suggest that 4-(Tetradecyloxy)benzoic acid could also participate in various chemical reactions, potentially leading to the formation of novel materials or bioactive compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of alkyloxyarylcarboxylic acids are determined by their molecular structure. The hypolipidemic activity of 5-(Tetradecyloxy)-2-furancarboxylic acid indicates that the tetradecyloxy group can confer bioactive properties to the molecule . The dendrons with different functional groups derived from 3,4,5-tris(tetradecyloxy)benzoic acid show that the branching and functionalization can modulate the phase behavior and liquid-crystalline properties . These findings suggest that 4-(Tetradecyloxy)benzoic acid could exhibit unique physical and chemical properties that may be tailored for specific applications.
科学研究应用
降脂剂: 5-(十四烷氧基)-2-呋喃甲酸,一种与4-(十四烷氧基)苯甲酸相关的化合物,已被识别为一类新的降脂剂。它能有效降低血脂,抑制脂肪酸合成,对大鼠和猴子的肝脏重量和脂肪含量影响最小 (Parker,Kariya,Grisar,& Petrow,1977)。
药物研究: 苯甲酸衍生物,包括4-(十四烷氧基)苯甲酸,由于其各种特性(例如,抗菌特性)而在药物研究中发挥着重要作用。这些化合物存在于植物和动物组织中,并且已经在不同的背景下研究了它们的存在和作用 (del Olmo,Calzada,& Nuñez,2017)。
液晶研究: 液晶苯甲酸衍生物,如4-(十四烷氧基)苯甲酸,已经过热性质和分子取向的检查,这些性质和分子取向影响氢键苯甲酸二聚体的稳定性。这些研究在液晶技术领域至关重要 (Kato,Jin,Kaneuchi,& Uryu,1993)。
药物合成: 复杂的药物(如四环素)的合成涉及苯甲酸衍生物。这些化合物在多步骤合成工艺中充当前体或中间体 (Charest,Siegel,& Myers,2005)。
生物传感器开发: 苯甲酸衍生物用于开发生物传感器,用于检测微生物工程中的特定化合物。例如,开发了一种用于检测酵母菌株中苯甲酸衍生物的合成生物传感器,展示了这些化合物在生物技术应用中的多功能性 (Castaño-Cerezo,Fournié,Urban,Faulon,& Truan,2020)。
电化学研究: 苯甲酸衍生物的电化学氧化过程中的行为正在研究中。了解这些过程对于环境修复和废水处理应用至关重要 (Velegraki,Balayiannis,Diamadopoulos,Katsaounis,& Mantzavinos,2010)。
安全和危害
属性
IUPAC Name |
4-tetradecoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-24-20-16-14-19(15-17-20)21(22)23/h14-17H,2-13,18H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQJZPIGHPAOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302475 | |
| Record name | 4-(tetradecyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15872-46-5 | |
| Record name | NSC151187 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(tetradecyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(Tetradecyloxy)benzoic acid contribute to the formation of liquid crystals?
A: While not directly synthesized in the provided research papers [, , , ], 4-(Tetradecyloxy)benzoic acid shares structural similarities with the 4-(alkoxy)benzoic acid derivatives investigated. These studies demonstrate that 4-(alkoxy)benzoic acids can act as hydrogen-bond donors, interacting with suitable acceptor groups within polymer chains. This interaction leads to the formation of supramolecular structures, which can exhibit liquid crystalline phases. [, , , ] The long alkyl chain in 4-(Tetradecyloxy)benzoic acid (specifically, the tetradecyloxy group) is expected to influence the self-assembly and liquid crystalline behavior of these supramolecular systems.
Q2: What are the potential advantages of using hydrogen-bonded complexes, like those formed with 4-(alkoxy)benzoic acids, in liquid crystalline materials?
A2: The research highlights that hydrogen-bonded liquid crystals offer several advantages, including:
- Reversibility: The hydrogen bonds can break and reform under specific conditions (like temperature changes), leading to interesting phase transitions and dynamic behavior. [, ]
- Processability: These materials often have lower melting points compared to their covalently bonded counterparts, making them easier to process. [, ]
- Tunability: By modifying the structure of both the hydrogen bond donor (like 4-(Tetradecyloxy)benzoic acid) and the acceptor, one can fine-tune the properties of the resulting liquid crystalline material. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

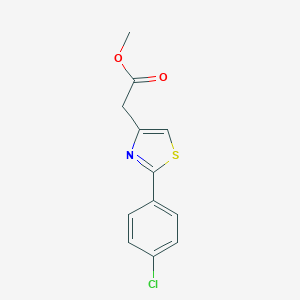
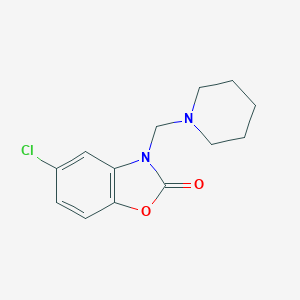
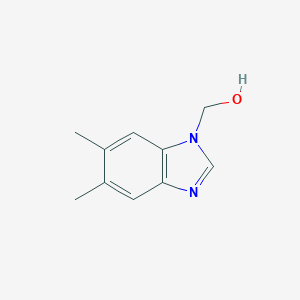
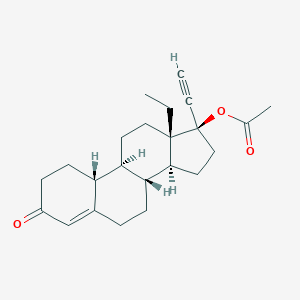
![1,4-Dimethylbenzo[a]pyrene](/img/structure/B91590.png)
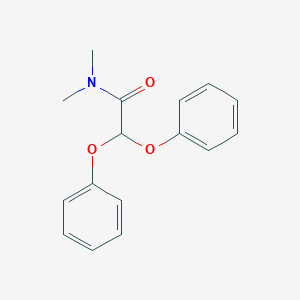
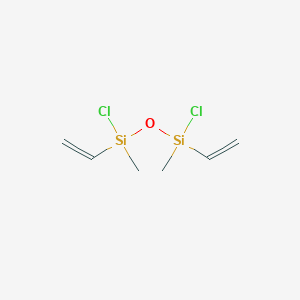
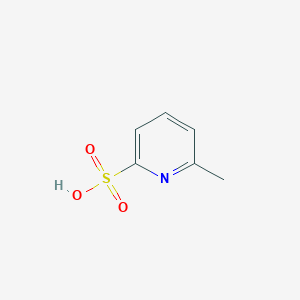
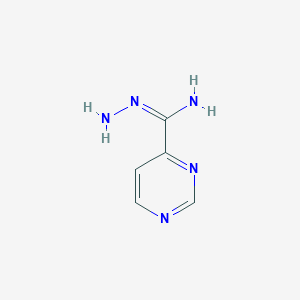
![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)
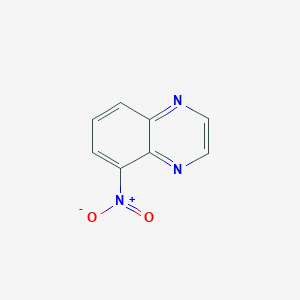
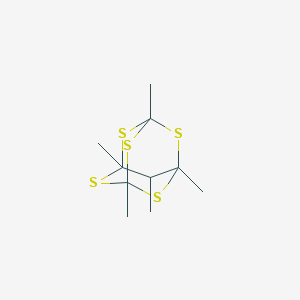
![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)
